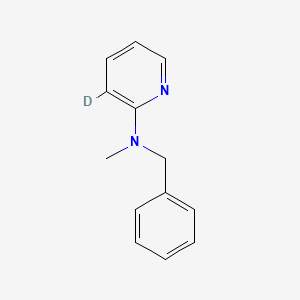
4-Bromo-2-(tert-butyl)-6-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(tert-butyl)-6-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 4-position, a tert-butyl group at the 2-position, and a methyl group at the 6-position of the pyridine ring. The unique structural features of this compound make it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butyl)-6-methylpyridine typically involves the bromination of 2-(tert-butyl)-6-methylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
4-Bromo-2-(tert-butyl)-6-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as 4-amino-2-(tert-butyl)-6-methylpyridine or 4-alkoxy-2-(tert-butyl)-6-methylpyridine can be formed.
Oxidation Reactions: Products include this compound-3-carboxylic acid or this compound-3-aldehyde.
Reduction Reactions: Piperidine derivatives such as 4-bromo-2-(tert-butyl)-6-methylpiperidine can be obtained.
科学研究应用
4-Bromo-2-(tert-butyl)-6-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor for the synthesis of drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 4-Bromo-2-(tert-butyl)-6-methylpyridine depends on its specific application
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding.
Receptor Modulation: It can modulate the activity of certain receptors by acting as an agonist or antagonist.
Signal Transduction: The compound can interfere with signal transduction pathways, leading to changes in cellular responses.
相似化合物的比较
4-Bromo-2-(tert-butyl)-6-methylpyridine can be compared with other similar compounds, such as:
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine: This compound has an oxazole ring fused to the pyridine ring, which imparts different chemical properties and reactivity.
4-Bromo-2,6-di-tert-butylphenol: This compound has two tert-butyl groups and a phenol moiety, making it structurally different and leading to distinct applications.
4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-c]pyridine:
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which provides a balance of steric and electronic effects, making it a versatile intermediate in various chemical transformations.
属性
分子式 |
C10H14BrN |
|---|---|
分子量 |
228.13 g/mol |
IUPAC 名称 |
4-bromo-2-tert-butyl-6-methylpyridine |
InChI |
InChI=1S/C10H14BrN/c1-7-5-8(11)6-9(12-7)10(2,3)4/h5-6H,1-4H3 |
InChI 键 |
SKWMVKWRTGQRIU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C(C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14030344.png)



![(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)

![Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14030383.png)
![2-Thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B14030389.png)




